

An In-depth Technical Guide to 3-Bromo-5-ethoxy-4-hydroxybenzonitrile

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Compound of Interest

Compound Name: 3-Bromo-5-ethoxy-4-hydroxybenzonitrile

Cat. No.: B1332836

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This technical guide provides a comprehensive overview of the chemical properties, synthesis, and potential biological activities of **3-Bromo-5-ethoxy-4-hydroxybenzonitrile**, targeted towards researchers, scientists, and professionals in drug development.

Chemical Identity and Properties

IUPAC Name: **3-Bromo-5-ethoxy-4-hydroxybenzonitrile**.[\[1\]](#)

Synonyms:

- Benzonitrile, 3-bromo-5-ethoxy-4-hydroxy-[[1](#)]

Chemical Structure:

Quantitative Data Summary:

Property	Value	Source
Molecular Formula	$C_9H_8BrNO_2$	[1] [2]
Molecular Weight	242.07 g/mol	[2]
CAS Number	330462-57-2	[2]
Boiling Point	295.7 °C at 760 mmHg	[3]
Flash Point	132.6 °C	[3]
Melting Point	Not available	
Predicted XlogP	2.3	[1]
Hydrogen Bond Donor Count	1	
Hydrogen Bond Acceptor Count	3	

Note: Some physical properties like melting point have not been experimentally determined in the available literature. Spectroscopic data such as 1H NMR, ^{13}C NMR, and IR spectra are noted to be available from some commercial suppliers but specific data is not publicly available. [\[4\]](#)

Potential Biological Activity

Direct experimental data on the biological activity of **3-Bromo-5-ethoxy-4-hydroxybenzonitrile** is not extensively available in public literature. However, the structural motifs present in the molecule, namely the benzonitrile and brominated phenol groups, are found in compounds with a range of biological activities.

- Anticancer Activity: Benzonitrile derivatives have been investigated for their potential as anticancer agents.[\[5\]](#) The presence of a bromine atom on an aromatic ring can sometimes enhance the cytotoxic effects of a molecule.
- Antimicrobial Activity: Halogenated phenolic compounds are known to exhibit antimicrobial properties. Studies on flavonoid derivatives have shown that the presence of bromine can contribute to their antimicrobial effects.[\[6\]](#)[\[7\]](#)

Experimental Protocols

A. Synthesis of 3-Bromo-5-ethoxy-4-hydroxybenzonitrile

A specific, detailed experimental protocol for the synthesis of **3-Bromo-5-ethoxy-4-hydroxybenzonitrile** is not readily available. However, a plausible synthetic route can be adapted from the synthesis of structurally similar compounds, such as 3-bromo-4-isobutoxyphenyl carbothioamide, which starts from 4-hydroxybenzonitrile. The key steps would involve the bromination of the aromatic ring followed by etherification of the hydroxyl group.

Proposed Synthetic Pathway:

A potential two-step synthesis could involve:

- Bromination of 4-hydroxy-3-ethoxybenzonitrile: This would introduce the bromine atom at the 5-position.
- Alternatively, starting with 4-hydroxybenzonitrile: A two-step process of bromination followed by ethoxylation could be employed.

Illustrative Experimental Protocol (Adapted from a similar synthesis):

- Step 1: Bromination of 4-hydroxybenzonitrile.
 - Dissolve 4-hydroxybenzonitrile in a suitable solvent (e.g., a chlorinated solvent like dichloromethane or a polar aprotic solvent).
 - Cool the reaction mixture in an ice bath.
 - Slowly add a brominating agent (e.g., bromine or N-bromosuccinimide) to the solution.
 - Allow the reaction to proceed to completion, monitoring by thin-layer chromatography (TLC).
 - Work up the reaction mixture to isolate the brominated product, 3-bromo-4-hydroxybenzonitrile.

- Step 2: Ethoxylation of 3-bromo-4-hydroxybenzonitrile.
 - Dissolve 3-bromo-4-hydroxybenzonitrile in a polar aprotic solvent (e.g., acetone or DMF).
 - Add a base (e.g., potassium carbonate) to deprotonate the hydroxyl group.
 - Add an ethylating agent (e.g., ethyl iodide or diethyl sulfate).
 - Heat the reaction mixture under reflux until the reaction is complete (monitored by TLC).
 - Cool the reaction mixture and perform an aqueous workup to isolate the crude product.
 - Purify the crude product by recrystallization or column chromatography to obtain **3-Bromo-5-ethoxy-4-hydroxybenzonitrile**.

B. In Vitro Cytotoxicity Assessment (MTT Assay)

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay used to assess cell viability and the cytotoxic potential of a compound.

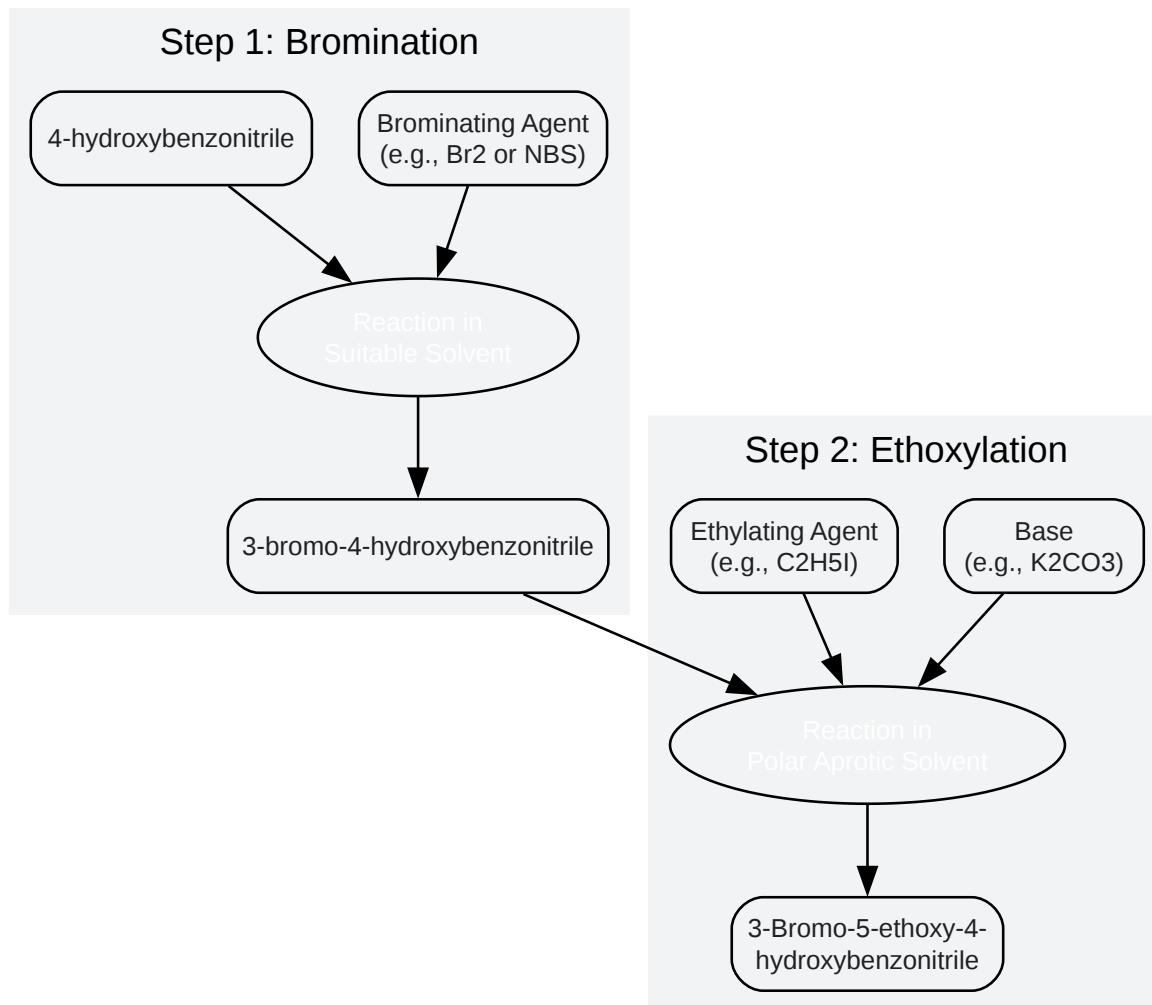
- Cell Seeding: Plate cancer cells (e.g., HeLa, MCF-7) in a 96-well plate at a suitable density and incubate for 24 hours to allow for cell attachment.
- Compound Treatment: Treat the cells with various concentrations of **3-Bromo-5-ethoxy-4-hydroxybenzonitrile** (typically in a logarithmic dilution series) and a vehicle control (e.g., DMSO). Incubate for a specified period (e.g., 24, 48, or 72 hours).
- MTT Addition: Add MTT solution to each well and incubate for 2-4 hours. The viable cells with active metabolism will reduce the yellow MTT to a purple formazan product.
- Formazan Solubilization: Add a solubilizing agent (e.g., DMSO or a detergent solution) to each well to dissolve the formazan crystals.
- Absorbance Measurement: Measure the absorbance of the purple solution at a wavelength of approximately 570 nm using a microplate reader.
- Data Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control cells. The IC₅₀ value (the concentration of the compound that inhibits 50% of cell growth)

can be determined by plotting a dose-response curve.

Mandatory Visualizations

Diagram 1: Proposed Synthesis Workflow

Proposed Synthesis of 3-Bromo-5-ethoxy-4-hydroxybenzonitrile

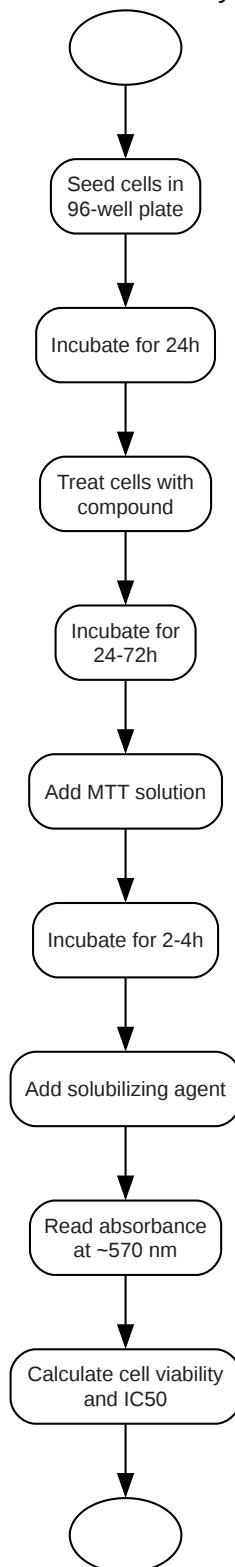


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Caption: A proposed two-step synthesis of **3-Bromo-5-ethoxy-4-hydroxybenzonitrile**.

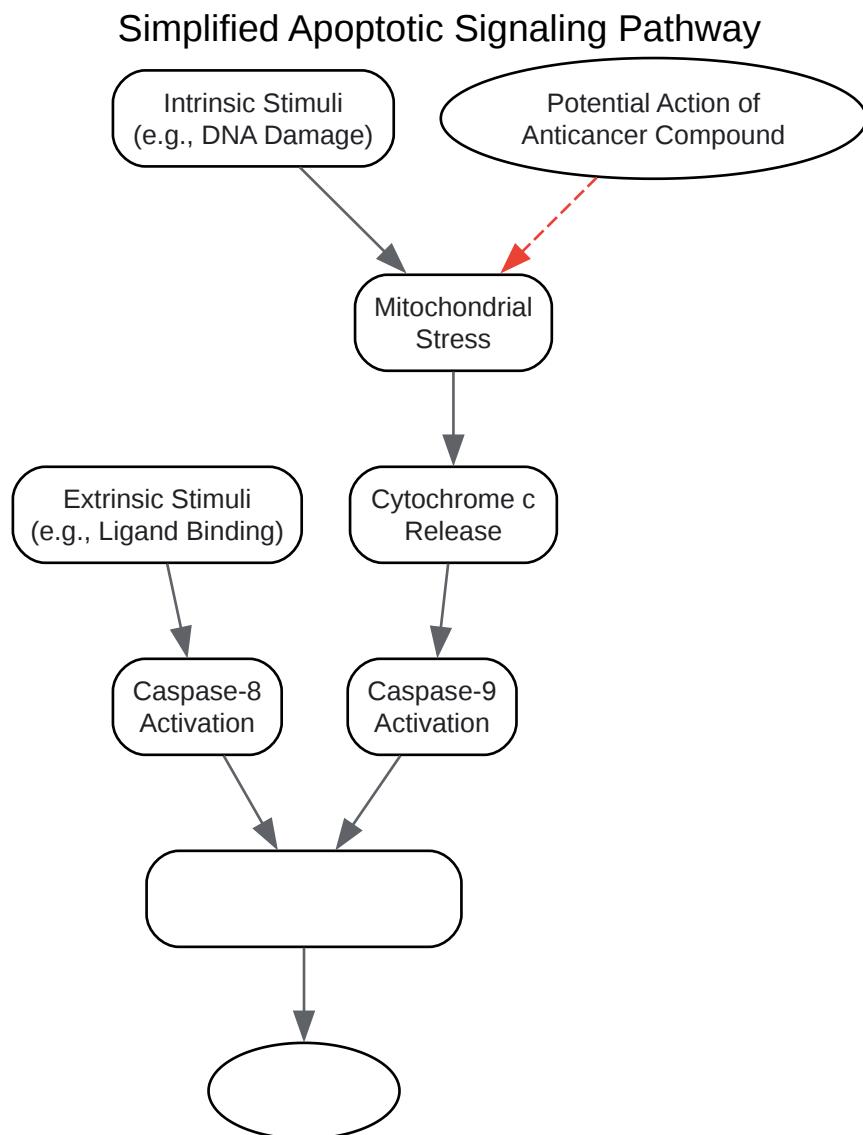
Diagram 2: General Workflow for MTT Assay

General Workflow of an MTT Cytotoxicity Assay

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Caption: A generalized workflow for determining the cytotoxicity of a compound using the MTT assay.

Diagram 3: Simplified Apoptosis Signaling Pathway



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Caption: A simplified overview of major apoptotic signaling pathways that can be targeted by anticancer compounds.

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